2,3,5-Trichloro-6-methylpyridine
Overview
Description
2,3,5-Trichloro-6-methylpyridine is an organic compound with the molecular formula C6H4Cl3N. It is a derivative of pyridine, characterized by the presence of three chlorine atoms and one methyl group attached to the pyridine ring. This compound is known for its applications in various fields, including agriculture and chemical synthesis .
Mechanism of Action
Target of Action
2,3,5-Trichloro-6-methylpyridine is a chemical compound that is widely used in the agricultural sector . It serves as a raw material for pesticides and herbicides . Therefore, its primary targets are various insects and weeds that affect crop growth .
Mode of Action
It is known to be used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that it may interact with its targets by forming bonds that disrupt their normal functioning.
Biochemical Pathways
It is known that pyridine derivatives can be metabolized by microorganisms . The product of the first reaction is converted to 2,3,6-trihydroxypyridine by 2-pyridone-5,6-dihydro-cis-5,6-diol dehydrogenase (HpoE). The 2,3,6-trihydroxypyridine ring is opened by a hydrolase (HpoH) to form 2-ketoglutaramate which is subsequently transformed to α-ketoglutarate by 2-ketoglutaramate amidase (HpoI) .
Pharmacokinetics
It is known that the compound is a low-volatility liquid at room temperature and has a low vapor pressure . It is insoluble in water but can dissolve in various organic solvents such as alcohols, ethers, and esters . These properties may influence its bioavailability and distribution in the environment.
Result of Action
Given its use as a raw material for pesticides and herbicides , it can be inferred that it likely disrupts the normal functioning of insects and weeds, leading to their elimination.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its low solubility in water and low volatility suggest that it may persist in the environment for some time . Furthermore, its effectiveness may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Trichloro-6-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 6-methylpyridine using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trichloro-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed:
- Substitution reactions can yield various substituted pyridine derivatives.
- Oxidation and reduction reactions produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,3,5-Trichloro-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, such as herbicides and insecticides
Comparison with Similar Compounds
2,3,6-Trichloro-5-methylpyridine: Similar in structure but with different positions of chlorine and methyl groups.
Pentachloropyridine: Contains five chlorine atoms attached to the pyridine ring.
2,3,4,6-Tetrachloropyridine: Another chlorinated pyridine derivative with four chlorine atoms.
Uniqueness: 2,3,5-Trichloro-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
2,3,5-trichloro-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHCKQCUYPAKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452127 | |
Record name | 2,3,5-Trichloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22109-56-4 | |
Record name | 2,3,5-Trichloro-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22109-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trichloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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